4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a chemical compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . It is used as a precursor and reacts with other compounds to prepare various derivatives .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions .Scientific Research Applications
Synthesis of Anticancer Intermediates : 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, is an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, indicating its potential in cancer drug research (Zhang et al., 2018).
Chiral Synthesis Applications : In a study by Talybov and Baghirli (2020), the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand was investigated, demonstrating its use in producing chiral molecules with high selectivity (Talybov & Baghirli, 2020).
Catalytic Applications in Organic Synthesis : A study demonstrated the use of ytterbium(III) chloride complexes of polymer-supported pyridine-bis(oxazoline) ligands, derived from 4-bromo-2,6-bis[(R)-4-phenyloxazolin-2-yl]pyridine, for the catalytic addition of trimethylsilyl cyanide to benzaldehyde, showcasing its utility in organic synthesis (Lundgren et al., 2003).
Antibacterial Activity : A study on novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile found significant antimicrobial activity against various bacteria, suggesting its potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Enantioselective Synthesis : The enantioface-differentiating addition of butyllithium to benzaldehyde using a chiral ligand derived from pyrrolidine demonstrated very high optical purity, indicating its application in enantioselective synthesis (SoaiKenso & MukaiyamaTeruaki, 1978).
Optical Properties in Polymorphs : The synthesis of Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile from 4-(pyridin-2-yl)benzaldehyde was studied, and its molecular structures and optical properties were characterized, indicating potential applications in materials science (Percino et al., 2014).
Microbiological Activity : Research on the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showed significant bacteriostatic and antituberculosis activity, underlining its potential in microbiology (Miszke et al., 2008).
Future Directions
properties
IUPAC Name |
4-bromo-2-pyrrolidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCTORVMMDVAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655674 | |
Record name | 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |
CAS RN |
887235-00-9 | |
Record name | 4-Bromo-2-(1-pyrrolidinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887235-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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